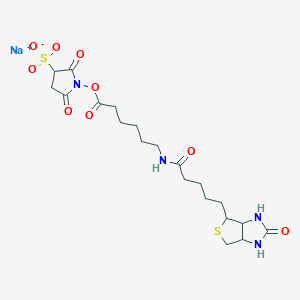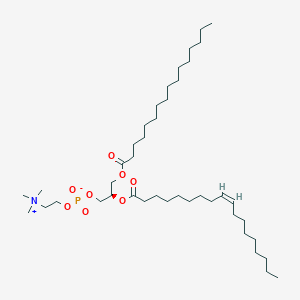
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sel de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt is a water-soluble biotinylation reagent. It is widely used in biochemical research for labeling proteins, peptides, and other molecules that contain primary amines. This compound is particularly valuable due to its ability to form stable amide bonds with primary amines, facilitating the attachment of biotin to various biomolecules.
Applications De Recherche Scientifique
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt has a wide range of applications in scientific research:
Biochemistry: Used for labeling proteins and peptides to study protein-protein interactions and enzyme activities.
Molecular Biology: Facilitates the biotinylation of nucleic acids for use in hybridization assays and other molecular biology techniques.
Medicine: Employed in the development of diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.
Industry: Used in the production of biotinylated reagents for various biochemical assays and diagnostic kits.
Mécanisme D'action
Target of Action
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt, also known as Sulfo-NHS-LC-Biotin, primarily targets proteins on the cell surface . It is a biotinylation reagent used for labeling these proteins .
Mode of Action
The compound interacts with its targets through a process called biotinylation . Biotinylation is a process where biotin is attached to proteins, and in this case, Sulfo-NHS-LC-Biotin is used to attach biotin to cell surface proteins . The compound can also bind to streptavidin and inhibit its ability to bind to other molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving protein interactions and signaling . By labeling proteins with biotin, researchers can track these proteins and observe their behavior in various biochemical pathways. This can provide valuable insights into protein function, interactions, and the role of these proteins in cellular processes .
Pharmacokinetics
It’s important to note that the compound is water-soluble , which can influence its distribution and interaction with proteins.
Result of Action
The primary result of the action of Sulfo-NHS-LC-Biotin is the labeling of cell surface proteins with biotin . This allows for the tracking and study of these proteins, facilitating research into their function and behavior. Additionally, the compound’s ability to bind to streptavidin and inhibit its binding to other molecules can be used to investigate the mechanisms of cell lysis and antibody response .
Action Environment
The action of Sulfo-NHS-LC-Biotin can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of biotinylation. Furthermore, the compound’s water solubility means that it can be affected by the hydration status of the environment . As a laboratory reagent, it is typically used under controlled environmental conditions.
Analyse Biochimique
Biochemical Properties
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt is a protein crosslinker . It contains a spacer arm off the valeric acid side chain of D-biotin with an NHS ester group at its end . The NHS ester group at the end of this compound covalently binds to amine groups in proteins and other molecules, forming a stable amide linkage and releasing the NHS group . The 6-aminocaproic acid spacer of this compound greatly increases the length between a covalently modified molecule and the bicyclic biotin rings, leading to a better binding potential for avidin or streptavidin probes .
Cellular Effects
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt can be used for labeling cell surface proteins . This compound can bind to streptavidin and inhibit its ability to bind . This property makes it a valuable tool in the study of cell surface proteins and their roles in cellular processes.
Molecular Mechanism
The molecular mechanism of action of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt involves the formation of a stable amide linkage with amine groups in proteins and other molecules . This reaction releases the NHS group and results in the covalent binding of the compound to the target molecule . The presence of the 6-aminocaproic acid spacer allows for better binding potential with avidin or streptavidin probes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt typically involves the reaction of biotin with N-hydroxysuccinimide (NHS) and a spacer arm, such as hexanoic acid. The reaction is carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester. The resulting product is then sulfonated to increase its solubility in water.
Step 1: Biotin is reacted with hexanoic acid in the presence of DCC to form biotinylated hexanoic acid.
Step 2: The biotinylated hexanoic acid is then reacted with NHS to form the NHS ester.
Step 3: The NHS ester is sulfonated to produce Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and filtration, to ensure high purity and yield. The final product is typically dried under vacuum and stored under controlled conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues on proteins.
Conditions: Mild alkaline conditions (pH 7.2-8.5) are optimal for the reaction.
Major Products
The major product formed from the reaction of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt with primary amines is a biotinylated molecule. This biotinylated molecule can then be used for various applications, including affinity purification and detection assays.
Comparaison Avec Des Composés Similaires
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt is unique due to its water solubility and the presence of a spacer arm that reduces steric hindrance, enhancing the accessibility of biotin for avidin or streptavidin binding. Similar compounds include:
N-hydroxysuccinimidyl biotin: Lacks the spacer arm, which can result in steric hindrance.
Sulfo-NHS-LC-Biotin: Contains a longer spacer arm, providing even greater accessibility but may be less stable.
Biotin-X-NHS: Another biotinylation reagent with a different spacer arm, offering varying degrees of accessibility and stability.
These compounds are used in similar applications but differ in their solubility, stability, and the length of the spacer arm, which can affect their performance in specific assays.
Propriétés
IUPAC Name |
sodium;2,5-dioxo-1-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWLCLUQNFDIS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N4NaO9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405518 |
Source


|
| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191671-46-2 |
Source


|
| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














